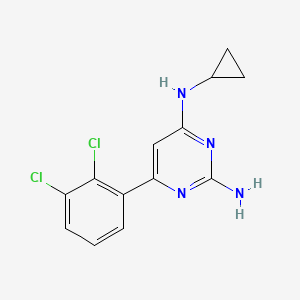
TL4-12
概要
説明
TL4-12は、生殖中心キナーゼ(GCK)としても知られるミトゲン活性化プロテインキナーゼキナーゼキナーゼキナーゼ2(MAP4K2)の選択的阻害剤です。この化合物は、多発性骨髄腫細胞の増殖を阻害し、アポトーシスを誘導する上で大きな可能性を示しています。 特に、多発性骨髄腫における免疫調節薬に対する耐性を克服する能力が注目されています .
2. 製法
合成経路と反応条件: this compoundの合成は、コア構造の調製から始まり、官能基の導入に至るまで、複数の段階を伴います。主な段階は次のとおりです。
コア構造の形成: コア構造は、芳香族化合物と複素環式中間体を用いた一連の縮合反応によって合成されます。
官能基導入: トリフルオロメチル、メチルアミノ、ピペラジニルなどの官能基は、求核置換反応およびアミノ化反応によって導入されます。
最終的な組み立て: 最終的な化合物は、通常はパラジウム触媒クロスカップリング法を用いたカップリング反応によって組み立てられます。
工業生産方法: 工業的な環境では、this compoundの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、次のものが含まれます。
バッチ反応: 温度、圧力、反応時間などを厳密に制御した反応器で、大規模なバッチ反応が行われます。
精製: この化合物は、結晶化、クロマトグラフィー、再結晶化などの技術を使用して精製され、高い純度レベルが達成されます。
品質管理: 最終製品の一貫性と純度を確保するために、厳格な品質管理措置が実施されます。
作用機序
TL4-12は、MAP4K2を選択的に阻害することで効果を発揮し、IKZF1やBCL-6などの重要なタンパク質のダウンレギュレーションにつながります。この阻害は、多発性骨髄腫細胞の細胞増殖の抑制とアポトーシスの誘導をもたらします。 この化合物は、炎症や免疫応答において役割を果たすp38ミトゲン活性化プロテインキナーゼ経路を含む、他のシグナル伝達経路にも影響を与えます .
類似の化合物:
MAP4K3阻害剤: ミトゲン活性化プロテインキナーゼキナーゼキナーゼキナーゼファミリーの別のメンバーであるMAP4K3を阻害する化合物は、同様の生物学的活性を持つ可能性がありますが、選択性と効力は異なる場合があります。
MAP4K4阻害剤: これらの阻害剤はMAP4K4を標的とし、癌や炎症性疾患に関連する研究で使用されています。
TAK1阻害剤: トランスフォーミング増殖因子ベータ活性化キナーゼ1(TAK1)の阻害剤は、細胞シグナル伝達経路への影響という点で、this compoundと一部の類似点を持っています。
This compoundの独自性: this compoundは、MAP4K2に対する高い選択性と、多発性骨髄腫における免疫調節薬に対する耐性を克服する能力により、独自の化合物です。 これは、研究と潜在的な治療への応用において貴重なツールとなっています .
生化学分析
Biochemical Properties
TL4-12 interacts with the MAP4K2 enzyme, inhibiting its activity . The inhibition of MAP4K2 by this compound is ATP-competitive . This interaction leads to the downregulation of IKZF1 and BCL-6, proteins involved in cell proliferation and survival .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly MM cells . It dose-dependently decreases IKZF1, c-MYC, and BCL-6 protein expression and increases p53 level in K-RASG12A MM.1S cells . This compound also induces apoptosis and cell-cycle arrest in the G0/G1 phase in MM.1S, RPMI-8226, RPMI-8226 cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MAP4K2, leading to the downregulation of IKZF1 and BCL-6 . This results in the inhibition of MM cell proliferation and the induction of apoptosis . The inhibition of MAP4K2 by this compound is ATP-competitive .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TL4-12 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds and heterocyclic intermediates.
Functional Group Introduction: Functional groups such as trifluoromethyl, methylamino, and piperazinyl are introduced through nucleophilic substitution and amination reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
反応の種類: TL4-12は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: this compoundは、還元されて還元された類似体が形成される可能性があり、異なる生物学的活性を持つ可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあり、通常は酸性または塩基性条件下で使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、制御された条件下で使用されます。
置換: ハロゲン化アルキルやアミンなどの試薬は、置換反応で使用され、多くの場合、パラジウムや銅などの触媒の存在下で使用されます。
主な生成物: これらの反応から形成される主な生成物には、this compoundのさまざまな誘導体があり、官能基が修飾されており、異なる生物学的活性や特性を持つ可能性があります。
4. 科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: MAP4K2とその下流のシグナル伝達経路の阻害を研究するためのツール化合物として使用されます。
生物学: 細胞および分子生物学研究において、細胞増殖、アポトーシス、免疫応答におけるMAP4K2の役割を調べるために使用されます。
医学: 多発性骨髄腫やその他の癌の治療における潜在的な治療薬として、特に薬剤耐性を克服するために研究されています。
産業: MAP4K2および関連経路を標的とする新しい薬物や治療戦略の開発に使用されます。
科学的研究の応用
TL4-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MAP4K2 and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of MAP4K2 in cell proliferation, apoptosis, and immune response.
Medicine: Explored as a potential therapeutic agent for the treatment of multiple myeloma and other cancers, particularly in overcoming drug resistance.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MAP4K2 and related pathways.
類似化合物との比較
MAP4K3 Inhibitors: Compounds that inhibit MAP4K3, another member of the mitogen-activated protein kinase kinase kinase kinase family, exhibit similar biological activities but may have different selectivity and potency.
MAP4K4 Inhibitors: These inhibitors target MAP4K4 and are used in research related to cancer and inflammatory diseases.
TAK1 Inhibitors: Inhibitors of transforming growth factor-beta-activated kinase 1 (TAK1) share some similarities with TL4-12 in terms of their effects on cell signaling pathways.
Uniqueness of this compound: this compound is unique due to its high selectivity for MAP4K2 and its ability to overcome resistance to immunomodulatory agents in multiple myeloma. This makes it a valuable tool for research and potential therapeutic applications .
特性
IUPAC Name |
4-methyl-3-[6-(methylamino)pyrimidin-4-yl]oxy-N-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N6O2/c1-16-4-5-17(10-21(16)36-23-14-22(29-2)30-15-31-23)24(35)32-19-11-18(25(26,27)28)12-20(13-19)34-8-6-33(3)7-9-34/h4-5,10-15H,6-9H2,1-3H3,(H,32,35)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJJIMUMNPQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3CCN(CC3)C)OC4=NC=NC(=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TL4-12 in multiple myeloma cells?
A: this compound acts as an inhibitor of Germinal Center Kinase (GCK), also known as mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). [, , ] GCK is a crucial upstream activator within the MAPK signaling pathway, which is frequently dysregulated in multiple myeloma, especially in cases with RAS mutations. [, , ] By inhibiting GCK, this compound disrupts this signaling cascade, leading to the downregulation of critical transcription factors like IKZF1/3, BCL-6, and c-MYC. [, , ] These transcription factors play essential roles in myeloma cell survival, proliferation, and drug resistance.
Q2: Why is targeting GCK particularly relevant in the context of RAS mutated multiple myeloma?
A: Studies have shown that multiple myeloma cells harboring RAS mutations exhibit heightened sensitivity to GCK inhibition compared to their wild-type counterparts. [, ] This suggests that GCK plays a more significant role in the survival and proliferation of RAS mutated myeloma cells. Therefore, targeting GCK with inhibitors like this compound represents a promising therapeutic strategy specifically for this subset of multiple myeloma patients. [, ]
Q3: What are the potential advantages of combining this compound with other anti-myeloma agents like Iberdomide?
A: Preliminary research indicates that combining this compound with Iberdomide, a next-generation IMiD, yields synergistic anti-myeloma effects. [] Specifically, this combination leads to a more pronounced downregulation of key myeloma-promoting factors like IKZF1, c-MYC, and IRF4, and significantly enhances apoptosis in myeloma cells compared to either agent alone. [] This synergy suggests the potential for improved efficacy and potentially overcoming resistance mechanisms in multiple myeloma treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




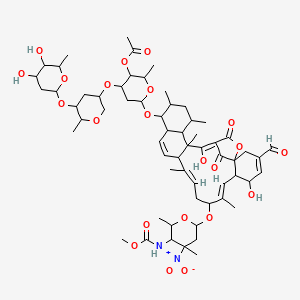


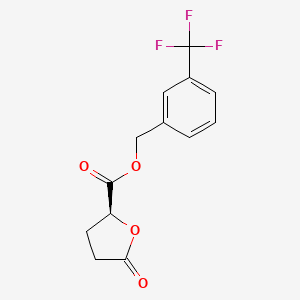
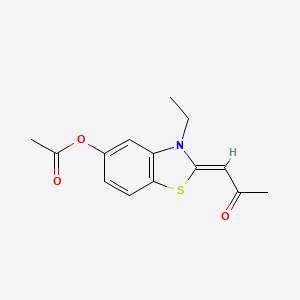

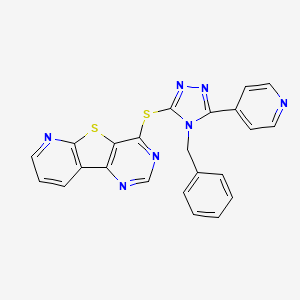
![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)


